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molecular formula C10H7IN2O B8308060 2-(4-Iodophenoxy)pyrazine

2-(4-Iodophenoxy)pyrazine

Cat. No. B8308060
M. Wt: 298.08 g/mol
InChI Key: OZWBFUUQGLORSK-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

A mixture of chloropyrazine (124 mg, 1.08 mmol), K2CO3 (749 mg, 5.42 mmol), and 4-iodophenol (263 mg, 1.20 mmol) in DMF (24 mL) was heated at 100° C. for 9.5 h and then stirred at rt overnight. The reaction was diluted with EtOAc and washed with H2O (40 mL). The aqueous wash was back extracted with EtOAc (20 mL). The organic extracts were combined, washed with H2O (2×40 mL), washed with brine (40 mL), dried (MgSO4), filtered, concentrated and purified by silica gel chromatography (0%-20% EtOAc in hexanes) to give 289 mg of 2-(4-iodophenoxy)pyrazine (containing 15% of 4-iodophenol) as a white semi-solid. 1H NMR (400 MHz, DMSO-d6): δ 8.57 (d, 1H), 8.41 (d, 1H), 8.21 (dd, 1H), 7.78 (d, 2H), 7.07 (d, 2H).
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
749 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[I:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>CN(C=O)C.CCOC(C)=O>[I:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
749 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
263 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (40 mL)
WASH
Type
WASH
Details
The aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was back extracted with EtOAc (20 mL)
WASH
Type
WASH
Details
washed with H2O (2×40 mL)
WASH
Type
WASH
Details
washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0%-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(OC2=NC=CN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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